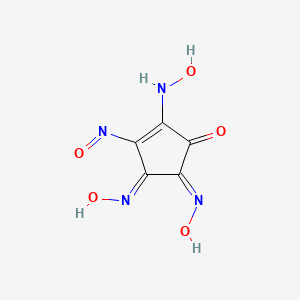
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one is a chemical compound with the molecular formula C5H4N4O5 and a molecular weight of 200.11 g/mol . This compound is known for its unique structure, which includes four hydroxyimino groups attached to a cyclopentanone ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino groups. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino groups to other functional groups, such as amines.
Substitution: The hydroxyimino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines .
Applications De Recherche Scientifique
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one.
Hydroxyimino derivatives: Compounds with similar hydroxyimino functional groups.
Uniqueness
This compound is unique due to the presence of four hydroxyimino groups on a cyclopentanone ring, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
14379-01-2 |
|---|---|
Formule moléculaire |
C5H4N4O5 |
Poids moléculaire |
200.11 |
Nom IUPAC |
2,5-bis(hydroxyamino)-3,4-dinitrosocyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4N4O5/c10-5-3(8-13)1(6-11)2(7-12)4(5)9-14/h13-14H,(H2,8,9,10) |
Clé InChI |
IXHNKFHFEMGEHU-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C1=O)NO)N=O)N=O)NO |
Synonymes |
2,3,4,5-Tetrakis(hydroxyimino)cyclopentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















